Potency in FLT3 Kinase Inhibition: Class-Level Benchmarking Against α-Triazolylboronic Acids
As a member of the α-triazolylboronic acid class, (3-(1H-1,2,4-Triazol-5-yl)phenyl)boronic acid is inferred to exhibit a profile of low micromolar activity against the FLT3 kinase. The class was identified as a novel chemotype for targeting FLT3 in acute myeloid leukemia (AML) [1]. Selected compounds from this class demonstrate low micromolar activities in enzymatic and cellular assays [1]. Crucially, control analogs lacking the boronic acid group were inactive, confirming that this functional group is essential for the observed activity [1].
| Evidence Dimension | FLT3 kinase inhibitory activity |
|---|---|
| Target Compound Data | Low micromolar activity (IC50) inferred for the class |
| Comparator Or Baseline | Control analogs lacking boronic acid |
| Quantified Difference | Inactive vs. active (low micromolar) |
| Conditions | Enzymatic and cellular assays on FLT3 kinase |
Why This Matters
This establishes that the boronic acid is a pharmacophoric requirement for FLT3 inhibition, directly impacting compound selection for kinase-targeted drug discovery programs.
- [1] Introvigne, M. L., Destro, L., Mologni, L., Crippa, V., Zardi, P., Fini, F., ... & Zambon, A. (2024). α‐Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML. ChemMedChem. Retrieved from https://read.qxmd.com/read/39331039/ View Source
